2-(2-Amino-4-chlorophenyl)acetic acid
CAS No.: 177985-31-8
Cat. No.: VC21302656
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 177985-31-8 |
---|---|
Molecular Formula | C8H8ClNO2 |
Molecular Weight | 185.61 g/mol |
IUPAC Name | 2-(2-amino-4-chlorophenyl)acetic acid |
Standard InChI | InChI=1S/C8H8ClNO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3,10H2,(H,11,12) |
Standard InChI Key | ZQCSZENEUSNHTF-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)N)CC(=O)O |
Canonical SMILES | C1=CC(=C(C=C1Cl)N)CC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Identity
2-(2-Amino-4-chlorophenyl)acetic acid differs structurally from the more commonly studied 2-Amino-2-(4-chlorophenyl)acetic acid. The key distinction lies in the position of the amino group: in the former, the amino group is attached to the phenyl ring at the ortho position, while in the latter, it is directly attached to the alpha carbon of the acetic acid moiety.
Physical and Chemical Properties
The physical and chemical properties of 2-(2-Amino-4-chlorophenyl)acetic acid can be inferred based on its structural features:
Property | Value | Notes |
---|---|---|
Molecular Formula | C8H8ClNO2 | Same as its isomer but with different arrangement |
Molecular Weight | Approximately 185.61 g/mol | Calculated based on atomic weights |
Physical State | Likely crystalline solid | Based on similar aromatic carboxylic acids |
Solubility | Likely soluble in polar organic solvents; limited water solubility | Due to both polar and nonpolar moieties |
pKa (COOH) | Approximately 4-5 | Typical for phenylacetic acids |
pKa (NH2) | Approximately 2-3 | Likely modified by proximity to aromatic ring |
Melting Point | Estimated 180-220°C | Based on similar compounds |
The compound contains both acidic (carboxylic acid) and basic (amine) functional groups, giving it amphoteric properties that would influence its behavior in different pH environments.
Synthetic Pathways
Reduction of Corresponding Nitrile
One potential route involves the hydrolysis of 2-(2-amino-4-chlorophenyl)acetonitrile:
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Starting with 2-amino-4-chlorobenzonitrile
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Formation of cyanomethyl intermediate via appropriate alkylation
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Controlled hydrolysis of the nitrile group to yield the carboxylic acid
Modified Strecker Synthesis
A modified approach to the traditional Strecker synthesis might be applicable:
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Formation of an appropriate imine from 2-amino-4-chlorobenzaldehyde
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Cyanide addition to form an α-aminonitrile intermediate
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Hydrolysis of the nitrile group to yield the target compound
Reaction Considerations
The synthesis of 2-(2-Amino-4-chlorophenyl)acetic acid requires careful consideration of several factors:
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Protection of the amino group may be necessary during certain reaction steps to prevent unwanted side reactions
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The presence of the chlorine atom provides an opportunity for further functionalization through cross-coupling reactions
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Purification techniques would likely include recrystallization and/or chromatographic methods
Structural Analysis and Confirmation
Spectroscopic Characterization
The structural confirmation of 2-(2-Amino-4-chlorophenyl)acetic acid would typically involve several spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals in 1H NMR (in DMSO-d6):
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Aromatic protons: complex pattern between δ 6.5-7.5 ppm
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Methylene protons: singlet at approximately δ 3.5-3.7 ppm
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Amino protons: broad singlet at approximately δ 5.0-5.5 ppm
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Carboxylic acid proton: broad singlet at approximately δ 12.0-13.0 ppm
Infrared (IR) Spectroscopy
Expected characteristic bands:
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O-H stretching (carboxylic acid): 3200-2800 cm-1
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N-H stretching (amine): 3500-3300 cm-1
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C=O stretching (carboxylic acid): 1700-1725 cm-1
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C-Cl stretching: 750-700 cm-1
X-ray Crystallography
X-ray crystallography would provide definitive structural confirmation, revealing:
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Bond angles and lengths
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Spatial orientation of the amino and chloro substituents
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Potential hydrogen bonding patterns in the crystal lattice
Biological Activity and Applications
Enzyme Inhibition
The compound's structural similarity to phenylalanine and other amino acid derivatives suggests it may interact with enzymes involved in amino acid metabolism or neurotransmitter pathways.
Receptor Interactions
The presence of both amino and carboxyl groups could facilitate binding to various receptors, potentially affecting neural signaling pathways.
Synthetic Applications
As a functionalized building block, 2-(2-Amino-4-chlorophenyl)acetic acid could serve valuable roles in organic synthesis:
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Precursor for peptidomimetics
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Building block for heterocyclic compounds
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Starting material for pharmaceutically relevant molecules
Structure-Activity Relationships
Influence of Substituent Positioning
The positioning of the amino group at the ortho position relative to the acetic acid side chain creates a unique spatial arrangement that distinguishes this compound from its isomers.
Comparison with Related Compounds
When compared to its isomeric counterpart, 2-Amino-2-(4-chlorophenyl)acetic acid, several key differences emerge:
Feature | 2-(2-Amino-4-chlorophenyl)acetic acid | 2-Amino-2-(4-chlorophenyl)acetic acid |
---|---|---|
Amino Group Position | On the aromatic ring (ortho) | On the alpha carbon of acetic acid |
Chiral Center | Absent | Present (alpha carbon) |
Conformational Flexibility | Lower (potential internal H-bonding) | Higher |
Predicted Biological Activity | Potentially different receptor interactions | Known metabotropic glutamate receptor activity |
These structural differences would likely result in distinct pharmacological profiles and chemical reactivities.
Research Gaps and Future Directions
Synthesis Optimization
Further research is needed to develop efficient and scalable synthetic routes for 2-(2-Amino-4-chlorophenyl)acetic acid, particularly methods that:
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Minimize the use of protecting groups
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Operate under mild conditions
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Provide high yields and purity
Biological Evaluation
Comprehensive screening of 2-(2-Amino-4-chlorophenyl)acetic acid for various biological activities would be valuable, including:
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Neuropharmacological effects
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Antimicrobial properties
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Enzyme inhibition profiles
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Potential as a building block for drug discovery
Computational Studies
Computational modeling could provide insights into:
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Preferred conformations in solution
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Binding modes with potential biological targets
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Reaction mechanisms and transition states during synthesis
Analytical Methods and Detection
Chromatographic Techniques
High-performance liquid chromatography (HPLC) methods for the analysis of 2-(2-Amino-4-chlorophenyl)acetic acid would likely include:
Parameter | Recommended Conditions |
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Column | C18, 150 × 4.6 mm, 5 μm |
Mobile Phase | Acetonitrile/water gradient with 0.1% formic acid |
Detection | UV at 254 nm |
Flow Rate | 1.0 mL/min |
Sample Preparation | Dissolution in appropriate solvent (methanol or acetonitrile) |
Mass Spectrometry
Mass spectrometric analysis would likely reveal:
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Molecular ion peak at m/z 186 [M+H]+
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Characteristic fragmentation patterns, including loss of carboxyl group (m/z 141) and cleavage of the methylene linkage
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